7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
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Overview
Description
7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is an organic compound with the molecular formula C15H17ClO4 and a molecular weight of 296.75 . This compound is known for its unique structure, which includes a chloro-substituted benzoxepin ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
The synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves several steps:
Acylation Reaction: The process begins with the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Formation of Glycol Ketal: The azepine derivative is then reacted with ethylene glycol to form a glycol ketal.
Reduction and De-ketalation: The glycol ketal is reduced, followed by de-ketalation under acidic conditions to produce 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
Final Esterification: The final step involves esterification with pivalic acid to obtain this compound.
Chemical Reactions Analysis
7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-Chloro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate can be compared with other similar compounds, such as:
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: This compound shares a similar core structure but lacks the pivalate ester group.
Evacetrapib: A compound used in the treatment of cardiovascular diseases, featuring a similar benzoxepin scaffold.
Properties
Molecular Formula |
C15H17ClO4 |
---|---|
Molecular Weight |
296.74 g/mol |
IUPAC Name |
(7-chloro-5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H17ClO4/c1-15(2,3)14(18)20-13-8-12-9(7-10(13)16)11(17)5-4-6-19-12/h7-8H,4-6H2,1-3H3 |
InChI Key |
IMUGHBIFUBKPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=O)CCCOC2=C1)Cl |
Origin of Product |
United States |
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